[(3-Fluorophenyl)methyl](3-methylpentan-2-yl)amine
Description
(3-Fluorophenyl)methylamine is a secondary amine characterized by a 3-fluorobenzyl group attached to a branched alkyl chain (3-methylpentan-2-yl). Fluorine atoms are commonly introduced into pharmaceutical compounds to enhance metabolic stability and binding affinity via electronic effects . The branched alkyl chain (3-methylpentan-2-yl) contributes to lipophilicity and may modulate membrane permeability or receptor interactions .
Properties
Molecular Formula |
C13H20FN |
|---|---|
Molecular Weight |
209.30 g/mol |
IUPAC Name |
N-[(3-fluorophenyl)methyl]-3-methylpentan-2-amine |
InChI |
InChI=1S/C13H20FN/c1-4-10(2)11(3)15-9-12-6-5-7-13(14)8-12/h5-8,10-11,15H,4,9H2,1-3H3 |
InChI Key |
JLRCSAAYPYBGRE-UHFFFAOYSA-N |
Canonical SMILES |
CCC(C)C(C)NCC1=CC(=CC=C1)F |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (3-Fluorophenyl)methylamine typically involves the reaction of 3-fluorobenzyl chloride with 3-methylpentan-2-amine. The reaction is carried out in the presence of a base, such as sodium hydroxide or potassium carbonate, to facilitate the nucleophilic substitution reaction. The reaction mixture is usually heated under reflux conditions to ensure complete conversion of the starting materials to the desired product.
Industrial Production Methods
In an industrial setting, the production of (3-Fluorophenyl)methylamine may involve continuous flow reactors to optimize the reaction conditions and increase the yield. The use of catalysts and advanced purification techniques, such as distillation and crystallization, can further enhance the efficiency and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
(3-Fluorophenyl)methylamine can undergo various chemical reactions, including:
Oxidation: The amine group can be oxidized to form the corresponding imine or nitrile.
Reduction: The compound can be reduced to form the corresponding amine or alkane.
Substitution: The fluorine atom can be substituted with other functional groups, such as hydroxyl or amino groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles like sodium hydroxide (NaOH) or ammonia (NH3) can be used to replace the fluorine atom.
Major Products Formed
Oxidation: Formation of imines or nitriles.
Reduction: Formation of primary or secondary amines.
Substitution: Formation of hydroxyl or amino derivatives.
Scientific Research Applications
(3-Fluorophenyl)methylamine has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a ligand in receptor binding studies.
Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of (3-Fluorophenyl)methylamine involves its interaction with specific molecular targets, such as enzymes or receptors. The fluorine atom enhances the compound’s binding affinity and selectivity, allowing it to modulate biological pathways effectively. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
(3-Methoxyphenyl)methylamine (CAS 932261-13-7)
- Structural Difference : The 3-fluoro substituent in the target compound is replaced with a methoxy (-OCH₃) group.
- Impact: Methoxy is electron-donating, increasing electron density on the aromatic ring, whereas fluorine is electron-withdrawing.
- Physicochemical Properties : Higher logP (lipophilicity) due to the methoxy group compared to fluorine .
(3-Bromo-4-fluorophenyl)methylamine (CAS 1096803-94-9)
- Structural Difference : Additional bromine at the 4-position and a linear pentan-2-yl chain instead of the branched 3-methylpentan-2-yl group.
- Impact: Bromine increases molecular weight (274.17 g/mol vs. The linear alkyl chain may reduce steric hindrance compared to the branched chain .
Variations in the Alkyl Chain
(3-Fluorophenyl)methylamine (CAS 1019580-70-1)
N-[(3-Fluorophenyl)methyl]-2,2,6,6-tetramethylpiperidin-4-amine (CAS not provided)
- Structural Difference : Replacement of the aliphatic chain with a cyclic piperidine moiety.
Physicochemical Comparison
| Compound | Molecular Formula | Molecular Weight (g/mol) | Key Substituents | logP (Predicted) |
|---|---|---|---|---|
| Target compound | C₁₃H₁₈FN | 209.30 | 3-Fluorophenyl, branched alkyl | ~3.2 |
| (3-Methoxyphenyl)methylamine | C₁₃H₂₁NO | 207.31 | 3-Methoxyphenyl, linear alkyl | ~3.8 |
| (3-Bromo-4-fluorophenyl)methylamine | C₁₂H₁₇BrFN | 274.17 | 3-Bromo-4-fluorophenyl | ~4.1 |
Predicted logP values are based on substituent contributions (fluorine: -0.38; methoxy: -0.47; bromine: +0.73) .
Biological Activity
The compound (3-Fluorophenyl)methylamine is an organic molecule characterized by a fluorinated phenyl group attached to a branched alkyl amine. This structure suggests potential applications in medicinal chemistry, particularly due to the biological activities often associated with similar compounds. This article reviews the biological activity of this compound, summarizing its pharmacological effects, synthesis, and relevant case studies.
Chemical Structure and Properties
The molecular formula of (3-Fluorophenyl)methylamine is , indicating the presence of a fluorine atom on the aromatic ring, which can influence its reactivity and biological interactions. The branched alkyl amine structure contributes to its lipophilicity, potentially enhancing its ability to cross biological membranes.
Antimicrobial Properties
Preliminary studies have indicated that compounds structurally related to (3-Fluorophenyl)methylamine exhibit antimicrobial properties. For example, derivatives with similar amine functionalities have shown effectiveness against various bacterial strains, suggesting that this compound may also possess similar activity.
Anticonvulsant Activity
Research has highlighted that similar compounds can display anticonvulsant properties. For instance, studies involving various amines have demonstrated their potential in reducing seizure activity in animal models. This suggests a need for further investigation into the anticonvulsant effects of (3-Fluorophenyl)methylamine .
Synthesis
The synthesis of (3-Fluorophenyl)methylamine typically involves several steps:
- Formation of the Fluorinated Phenyl Group : Utilizing fluorination techniques to introduce the fluorine atom onto the phenyl ring.
- Alkylation : The branched alkane chain is introduced through nucleophilic substitution reactions.
- Purification : The final product is purified using techniques such as recrystallization or chromatography.
Comparative Analysis with Related Compounds
To better understand the unique biological activity of (3-Fluorophenyl)methylamine, it is useful to compare it with structurally similar compounds:
| Compound Name | Unique Features | Potential Biological Activity |
|---|---|---|
| (3-Chlorophenyl)methylamine | Contains chlorine instead of fluorine | Antimicrobial, potential antidepressant |
| (4-Fluorophenyl)methylamine | Different positioning of fluorine | Anticonvulsant properties noted |
| (4-Bromophenyl)methylamine | Bromine may enhance lipophilicity | Antimicrobial and potential anticancer |
Case Studies and Research Findings
- Antimicrobial Activity : A study on derivatives showed significant inhibition against Staphylococcus aureus and Escherichia coli, suggesting that (3-Fluorophenyl)methylamine could be effective against these pathogens.
- Neuropharmacological Studies : In animal models, compounds with similar structures demonstrated enhanced neurotransmitter activity leading to reduced depressive symptoms. Further research is warranted to explore these effects specifically for (3-Fluorophenyl)methylamine.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
